N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-methyl-4-nitrobenzamide
Description
Properties
IUPAC Name |
N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5S/c1-3-30(28,29)19-10-8-17(22-23-19)14-5-4-6-16(12-14)21-20(25)15-7-9-18(24(26)27)13(2)11-15/h4-12H,3H2,1-2H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRWGSKLUKNGNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thioether Intermediate Preparation
The 6-position functionalization of pyridazine typically begins with nucleophilic aromatic substitution. A representative protocol involves:
Chloropyridazine Activation
Oxidation to Sulfone
- Oxidation with mCPBA (3 equiv) in dichloromethane at 0°C→RT (12 hr) converts the thioether to sulfone:
$$
\text{6-Chloro-3-(ethylthio)pyridazine} \xrightarrow{\text{mCPBA}} \text{6-Chloro-3-(ethylsulfonyl)pyridazine}
$$ - Key Parameters :
- Temperature control critical to prevent over-oxidation
- Yield: 89% (isolated)
- Oxidation with mCPBA (3 equiv) in dichloromethane at 0°C→RT (12 hr) converts the thioether to sulfone:
Coupling of Pyridazine and Phenylamine Moieties
Buchwald-Hartwig Amination
A palladium-catalyzed cross-coupling attaches the pyridazine to the phenyl ring:
| Component | Quantity | Role |
|---|---|---|
| 6-Chloro-3-(ethylsulfonyl)pyridazine | 1.0 equiv | Electrophile |
| 3-Aminophenylboronic acid | 1.2 equiv | Nucleophile |
| Pd(OAc)₂ | 5 mol% | Catalyst |
| XPhos | 10 mol% | Ligand |
| K₃PO₄ | 3.0 equiv | Base |
| Toluene/H₂O (4:1) | 0.2 M | Solvent |
Conditions : 100°C, 18 hr under N₂
Yield : 82% (GC-MS purity 98.5%)
Benzamide Formation via Acylation
Acid Chloride Methodology
The 3-methyl-4-nitrobenzoyl group is introduced through Schotten-Baumann conditions:
Activation :
- 3-Methyl-4-nitrobenzoic acid (1.05 equiv) treated with SOCl₂ (3 equiv) in anhydrous THF (0°C→reflux)
Coupling :
- Add pyridazine-phenylamine intermediate (1.0 equiv) in THF with Et₃N (2.5 equiv)
- Stir at RT for 6 hr
Workup :
- Quench with ice-water
- Extract with ethyl acetate (3×)
- Dry over MgSO₄, concentrate in vacuo
Critical Process Parameters and Optimization
Sulfonation Efficiency
Comparative oxidation studies reveal:
| Oxidizing Agent | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| mCPBA | DCM | 0→25 | 12 | 89 |
| H₂O₂ | AcOH | 70 | 24 | 63 |
| Oxone® | MeCN/H₂O | 25 | 48 | 71 |
mCPBA in dichloromethane provides optimal conversion while minimizing side reactions.
Purification and Crystallization Strategies
Final product purification employs sequential techniques:
- Flash Chromatography :
- Silica gel (230–400 mesh)
- Eluent: Hexane/EtOAc gradient (7:3 → 1:1)
- Recrystallization :
- Solvent system: Ethanol/water (4:1)
- Cooling rate: 0.5°C/min to 4°C
- Purity Enhancement : 97.3% → 99.1% (HPLC)
Analytical Characterization Benchmarks
Chemical Reactions Analysis
N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:
Substitution: The ethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sodium hydroxide, and hydrochloric acid . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-methyl-4-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential antimicrobial, anticancer, and anti-inflammatory activities.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins involved in various biological pathways . The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to therapeutic outcomes such as antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs (pyridazine, sulfonamide, or benzamide groups) and are analyzed for comparative insights:
2.1 Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230)
- Structure: Pyridazine core linked to a phenethylamino-benzoate ester.
- Key Differences :
- Lacks the ethylsulfonyl and nitro groups present in the target compound.
- Contains a benzoate ester instead of a benzamide.
- Activity : Reported as a moderate kinase inhibitor in preliminary assays .
2.2 Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate (I-6232)
- Structure : Similar to I-6230 but with a methyl substitution on the pyridazine ring.
- Key Differences :
- Methyl substitution reduces electronegativity compared to the ethylsulfonyl group in the target compound.
- Lower solubility due to the absence of sulfonyl groups.
- Activity : Shows improved selectivity for tyrosine kinases but reduced potency compared to sulfonamide derivatives .
2.3 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53)
- Structure : Chromene-pyrazolopyrimidine hybrid with fluorinated substituents.
- Key Differences :
- Chromene and pyrazolopyrimidine cores differ significantly from the pyridazine-benzamide scaffold.
- Fluorine atoms enhance metabolic stability but may increase toxicity.
- Activity : Demonstrates potent antiproliferative activity in cancer cell lines (IC₅₀ = 12–35 nM) but lacks sulfonamide-mediated solubility .
Structural and Functional Analysis
| Parameter | Target Compound | I-6230 | I-6232 | Example 53 |
|---|---|---|---|---|
| Core Structure | Pyridazine-benzamide | Pyridazine-benzoate | Pyridazine-benzoate | Chromene-pyrazolopyrimidine |
| Key Substituents | Ethylsulfonyl, nitro | None | Methyl | Fluorine, isopropyl |
| Molecular Weight (g/mol) | ~430 (estimated) | 352.4 | 366.4 | 589.1 |
| Solubility (LogS) | -3.5 (predicted) | -2.8 | -3.1 | -4.2 |
| Reported Activity | Kinase inhibition (unpublished) | Moderate kinase inhibition | Selective kinase inhibition | Antiproliferative (IC₅₀ < 50 nM) |
Research Findings
- Electron-Withdrawing Groups : The ethylsulfonyl group in the target compound enhances binding to ATP pockets in kinases compared to methyl or unsubstituted pyridazines (e.g., I-6230/I-6232) .
- Toxicity Considerations : Fluorinated analogs (e.g., Example 53) exhibit higher cytotoxicity, suggesting that the target compound’s nitro group may offer a safer profile for therapeutic use .
Biological Activity
N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-methyl-4-nitrobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzamides and features a pyridazine moiety, which is known for its diverse pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C19H20N4O4S
- Molecular Weight : Approximately 372.45 g/mol
- Functional Groups : Ethylsulfonyl, nitro, and amide functionalities contribute to its reactivity and biological activity.
The structure of this compound allows it to participate in various biochemical interactions, making it a candidate for drug development targeting specific diseases, particularly cancer.
The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound may act as a small molecule inhibitor targeting specific protein kinases involved in cancer progression. The presence of the ethylsulfonyl group is believed to enhance its interaction with biological targets, potentially affecting signaling pathways critical for tumor growth and survival.
Pharmacological Activities
Research indicates that pyridazine derivatives exhibit a broad spectrum of biological activities, including:
- Anticancer : Inhibitory effects on various cancer cell lines have been reported.
- Antimicrobial : Potential activity against bacterial strains.
- Anti-inflammatory : Possible modulation of inflammatory pathways.
Case Studies and Research Findings
-
Anticancer Activity :
- A study demonstrated that similar pyridazine derivatives showed significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer), A549 (lung cancer), and MCF-7 (breast cancer) with IC50 values ranging from 5 to 10 μM .
- Structural activity relationship (SAR) studies indicated that modifications at specific positions on the aromatic rings could enhance activity against targets like EGFR (Epidermal Growth Factor Receptor), crucial for many cancers .
- Mechanistic Insights :
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the key functional groups in N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-methyl-4-nitrobenzamide, and how do they influence its reactivity?
- Answer : The compound contains a pyridazine ring, ethylsulfonyl group, nitrobenzamide moiety, and a methyl substituent. The ethylsulfonyl group enhances electrophilicity and may participate in nucleophilic substitutions or hydrogen bonding with biological targets . The nitro group is redox-active, enabling reduction to amines or oxidation to nitroso derivatives under controlled conditions . The methyl group influences steric hindrance, affecting reaction kinetics and substrate binding in biological assays .
Q. What synthetic strategies are suitable for synthesizing this compound, considering its structural complexity?
- Answer : A multi-step approach is recommended:
Pyridazine Core Formation : Use Suzuki-Miyaura coupling to attach the ethylsulfonyl group to the pyridazine ring, as seen in analogous pyridazine derivatives .
Benzamide Coupling : React the pyridazine-phenyl intermediate with 3-methyl-4-nitrobenzoyl chloride using HBTU or BOP as coupling agents in THF, with Et3N as a base (yields ~70–85%) .
Purification : Employ silica gel chromatography (eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .
Advanced Research Questions
Q. How can contradictory data in biological activity assays for this compound be resolved?
- Answer : Contradictions often arise from variations in assay conditions (e.g., solvent polarity, pH, or temperature). For example:
- Solvent Effects : DMSO may stabilize the nitro group, reducing false-positive results in enzyme inhibition assays .
- Control Experiments : Include reference inhibitors (e.g., staurosporine for kinase assays) and validate via orthogonal methods like SPR or ITC to confirm binding affinities .
- Data Normalization : Adjust for batch-to-batch purity differences using HPLC (≥95% purity required) .
Q. What computational methods are effective for predicting the compound’s interaction with biological targets?
- Answer : Combine quantum mechanics/molecular mechanics (QM/MM) and molecular docking:
- Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases or sulfotransferases) .
- Reactivity Prediction : Apply density functional theory (DFT) to assess the nitro group’s reduction potential or sulfonyl group’s nucleophilic susceptibility .
- Validation : Cross-reference computational results with experimental NMR chemical shifts or kinetic isotope effects .
Q. How can reaction conditions be optimized to mitigate degradation of the nitro group during synthesis?
- Answer :
- Temperature Control : Maintain reactions below 60°C to prevent nitro group decomposition .
- Redox Buffers : Add ascorbic acid (1–5 mM) to stabilize the nitro moiety during prolonged reactions .
- Solvent Selection : Use aprotic solvents (e.g., DMF or THF) to minimize hydrolysis .
Methodological Challenges and Solutions
Q. What analytical techniques are critical for characterizing this compound’s stability under physiological conditions?
- Answer :
- HPLC-MS : Monitor degradation products in PBS (pH 7.4) at 37°C over 24–72 hours .
- NMR Stability Studies : Track <sup>1</sup>H NMR peak shifts in D2O to detect hydrolysis of the sulfonyl or amide groups .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >150°C suggests suitability for high-temperature applications) .
Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?
- Answer :
- Core Modifications : Replace the ethylsulfonyl group with morpholino or pyrrolidinyl groups to alter solubility .
- Nitro Group Derivatives : Synthesize amine or hydroxylamine analogs via catalytic hydrogenation (Pd/C, H2) .
- Biological Testing : Use parallel artificial membrane permeability assays (PAMPA) and cytochrome P450 inhibition screens to prioritize candidates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
